
Amylin, human amidated
説明
It plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . The human form of amylin has an amidated C-terminus and a disulfide bridge between cysteine residues at positions 2 and 7, which are essential for its full biological activity .
準備方法
Synthetic Routes and Reaction Conditions: Amylin is synthesized as a preprohormone, which is then cleaved by prohormone protein convertase 1/3 and prohormone protein convertase 2 into pro-amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 . Later in the secretory pathway, the precursor undergoes additional proteolysis and post-translational modification. The terminal glycine amino acid that results from this cleavage allows the enzyme peptidylglycine alpha-amidating monooxygenase to add an amine group, completing the transformation from the precursor protein pro-amylin to the biologically active amylin .
Industrial Production Methods: Industrial production of amylin involves recombinant DNA technology, where the gene encoding human amylin is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and subjected to post-translational modifications to achieve the amidated form .
化学反応の分析
Amidation
-
C-Terminal Amidation The C-terminal amidation of human amylin is a post-translational modification that involves the addition of an amide group (-NH2) to the C-terminal tyrosine residue (Tyr37) . This amidation is catalyzed by the peptidyl amidating monooxygenase (PAM) complex, which removes the CαH2COOH subunit of the C-terminal glycine residue, introducing the amide functionality .
-
Importance of Amidation The C-terminal amide is crucial for the full biological activity of amylin . It affects the peptide's susceptibility to proteolytic degradation, its affinity for G-protein coupled receptors, and its ability to activate amylin receptors .
-
Impact on Receptor Activation Research indicates that replacing the C-terminal amide with a carboxylate group significantly reduces amylin's ability to activate its receptors. Specifically, a study showed a 58-fold reduction in activation of the Amylin1 receptor and a 20-fold reduction in activation of the Amylin3 receptor when the C-terminal amide was replaced with a carboxylate . There was only a 2.6-fold decrease in calcitonin receptor activation, showing that the presence of the C-terminal amide increases the specificity for Amylin 1 and 3 receptors .
-
Amyloid Formation
-
Amyloidogenicity of Human Amylin Human amylin is known for its propensity to form amyloid fibrils in vitro . This characteristic is associated with the development of islet amyloid deposits in individuals with type 2 diabetes .
-
Factors Influencing Amyloid Formation Several factors influence the amyloid formation process of human amylin, including:
-
Amino Acid Sequence The specific amino acid sequence of human amylin contributes to its amyloidogenic potential. Certain regions of the peptide, such as the fragment 20-29, have been shown to interact with membranes, influencing fibril formation .
-
Conformational Preferences Human amylin can adopt different secondary structure conformations, including β-hairpin, helix-hairpin, and helix-coil structures. The β-hairpin motif is found only in amyloidogenic amylin .
-
Post-translational Modifications: Post-translational modifications to amylin affect amyloid formation .
-
-
Comparison with Other Amylin Analogs Compared to human amylin, consensus sequences of amylin from other species form amyloid more slowly in vitro. For example, the primate consensus sequence forms amyloid 3 to 4 times slower, the mammalian consensus sequence approximately 20 to 25 times slower, and the vertebrate consensus sequence approximately 6 times slower .
Deamidation
-
Spontaneous Deamidation Human amylin contains six asparagine (Asn) residues that are susceptible to spontaneous deamidation, a common non-enzymatic post-translational modification .
-
Mechanism of Deamidation Asn deamidation occurs through the formation of a cyclic succinimide intermediate, leading to the conversion of Asn to L or D Asp or L or D iso-Asp. This process replaces a neutral residue with a negatively charged residue, potentially reducing the net charge and solubility of human IAPP .
-
Impact on Amyloid Formation Deamidation can accelerate human IAPP amyloid formation in vitro and alter the morphology of amyloid fibrils .
-
Challenges in Studying Deamidation Studying the effects of deamidation in vivo is challenging because it is difficult to establish a causal relationship between deamidation and islet amyloid formation. Furthermore, the presence of multiple potential deamidation sites creates a highly heterogeneous ensemble of products, complicating biophysical studies .
-
Sensitivity to Buffer Conditions Deamidation is sensitive to the choice of buffer, a factor that must be considered in experiments involving long incubation periods .
Proteolytic Cleavage
-
Processing of Human Amylin Human amylin undergoes proteolytic processing, resulting in the formation of different C-terminal fragments, including amylin 1-37, amylin 17-37, and amylin 24-37 .
-
Enzymatic Cleavage Insulin-degrading enzyme (IDE) can cleave human amylin at specific sites, such as between amino acids Phe15/Leu16 and His18/Leu19 . Other cleavage sites include Arg11/Leu12 and Asn31/Val32 .
-
Impact of Cleavage Cleavage of amylin can affect its biological activity. For example, the CGRP is cleaved at position 16 yielding the 17–37 fragment, which have been shown to weakly antagonize the actions of the parent peptide .
科学的研究の応用
Therapeutic Applications
1. Diabetes Management
Human amidated amylin has been developed into therapeutic agents for diabetes management. The synthetic analogue pramlintide (brand name Symlin) is a notable application. It is utilized as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control. Pramlintide functions by:
- Suppressing Glucagon Release : It inhibits glucagon secretion from alpha cells, leading to reduced hepatic glucose output.
- Promoting Satiety : Amylin enhances feelings of fullness, which can aid in weight management.
- Regulating Gastric Emptying : It slows gastric emptying, contributing to better postprandial glucose control .
2. Investigational Combinations
Research is ongoing into combining pramlintide with other agents such as GLP-1 receptor agonists or leptin to enhance weight loss and metabolic control in obese patients . This combination therapy aims to leverage the synergistic effects of these hormones on appetite regulation and glucose metabolism.
Structural Insights and Amyloid Formation
Human amidated amylin is known for its propensity to form amyloid fibrils, which are implicated in the pathogenesis of T2DM. Understanding its structural properties is essential for developing effective treatments.
1. Amyloidogenic Properties
- Aggregation Mechanism : Human amidated amylin aggregates through a stepwise process involving monomers forming oligomers and protofibrils before becoming amyloid fibrils. This aggregation is toxic to pancreatic beta cells, contributing to their dysfunction and death .
- Role of C-terminal Amidation : The amidation at the C-terminus significantly influences the peptide's stability and receptor binding affinity. Studies show that non-amidated variants exhibit altered biological activity and increased amyloidogenicity .
Case Studies
1. Pramlintide Efficacy in Clinical Trials
Clinical trials have demonstrated that pramlintide effectively lowers HbA1c levels when used alongside insulin therapy in type 1 diabetes patients. A study found that pramlintide administration resulted in a significant reduction in postprandial glucose spikes compared to placebo .
2. Amylin's Role in T2DM Pathology
Research indicates that human amidated amylin is the primary component of amyloid deposits found in pancreatic beta cells of T2DM patients. Autopsy studies reveal that approximately 90% of T2DM cases exhibit these deposits, highlighting the peptide's critical role in disease progression .
Comparative Data Table
Feature | Human Amidated Amylin | Rat Amylin |
---|---|---|
Length | 37 residues | 37 residues |
C-terminal Modification | Amidated | Amidated |
Amyloidogenicity | High | Low |
Clinical Use | Pramlintide | None |
Role in Diabetes | Contributes to T2DM | Not implicated |
作用機序
類似化合物との比較
- Calcitonin Gene-Related Peptide Alpha (CGRP alpha)
- Calcitonin Gene-Related Peptide Beta (CGRP beta)
- Calcitonin
- Pramlintide (an amylin analog)
- Cagrilintide (a long-acting amylin analog)
Uniqueness of Amylin: Amylin’s unique role in regulating glucose homeostasis, gastric emptying, and satiety distinguishes it from other similar compounds. Its co-secretion with insulin and its involvement in the pathogenesis of type 2 diabetes mellitus further highlight its importance in metabolic regulation .
生物活性
Human amidated amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin from the pancreatic beta cells. This peptide plays a crucial role in glucose regulation, satiety, and gastric emptying. However, it is also notorious for its propensity to form amyloid fibrils, which are implicated in the pathogenesis of type 2 diabetes mellitus (T2DM). This article explores the biological activity of human amidated amylin, focusing on its physiological roles, amyloidogenic properties, and interactions with various compounds.
Physiological Roles of Human Amidated Amylin
Human amylin is synthesized as a precursor protein (proamylin) and undergoes several post-translational modifications, including the formation of a disulfide bond and C-terminal amidation. The amidation process enhances its stability and biological activity. The primary physiological functions of human amidated amylin include:
- Regulation of Blood Glucose Levels : Amylin helps to lower blood glucose by suppressing glucagon secretion from the pancreas and slowing gastric emptying, thereby promoting satiety .
- Satiety Promotion : It signals the brain to induce feelings of fullness after meals, which can help regulate food intake .
- Gastric Emptying Regulation : By slowing gastric emptying, amylin contributes to postprandial glucose control .
Amyloid Formation and Its Implications
Despite its beneficial roles, human amidated amylin has a high propensity to aggregate into amyloid fibrils, particularly in individuals with T2DM. These aggregates are primarily composed of β-sheet-rich structures that are cytotoxic to pancreatic beta cells. Key findings regarding amyloid formation include:
- Fibrillation Process : Under physiological conditions, human amylin exists as a soluble monomer. However, it can undergo conformational changes leading to aggregation into fibrils . The aggregation process involves the formation of intermediate oligomers that are highly toxic to cells.
- Role of Amino Acids : Specific residues within the amylin sequence contribute significantly to its amyloidogenic potential. For instance, the amino acid proline at position 25 in rat amylin disrupts fibril formation, while its absence in human amylin enhances aggregation propensity .
- Cytotoxicity : Studies have shown that β-sheet-rich oligomers are the most cytotoxic forms of amylin, leading to membrane disruption and cell death in pancreatic beta cells .
Impact of C-terminal Amidation
The C-terminal amidation of human amylin is critical for its biological activity and receptor interactions:
- Receptor Activation : C-terminal amidation significantly enhances the binding affinity and activation of amylin receptors (Amylin1 and Amylin3). For example, replacing the C-terminal amide with a carboxylate group resulted in a 58-fold reduction in receptor activation at Amylin1 receptors .
- Stability Against Degradation : Amidated peptides exhibit increased resistance to proteolytic degradation, extending their half-life in circulation and enhancing their physiological effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity and implications of human amidated amylin:
- Inhibition of Aggregation by Flavonoids : Research demonstrated that flavonoids like chrysin can inhibit the aggregation of human amylin in vitro. This suggests potential therapeutic avenues for preventing amyloid formation in diabetic patients .
- Comparative Studies with Rat Amylin : Investigations comparing human and rat amylins revealed that despite having similar structures, rat amylin does not form fibrils due to specific amino acid differences. This highlights the importance of sequence variation in amyloidogenicity .
- Molecular Characterization : Molecular studies have characterized the structure-function relationships of human amidated amylin, confirming that both disulfide bonding and C-terminal amidation are essential for its full biological activity .
特性
IUPAC Name |
N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOPBXQQPZYQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H261N51O55S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3903.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。